

Quizartinib dose-limiting toxicities pericardial effusion

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Compound Focus: Quizartinib Dihydrochloride

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Dose-Limiting Toxicities & Maximum Tolerated Dose

Toxicity	Description	Dose Level Where Observed	Maximum Tolerated Dose (MTD)
QTc Prolongation [1] [2] [3]	A dose-dependent delay in cardiac ventricular re-polarization, increasing risk of serious arrhythmias [2].	DL2 (60 mg/day for 14 days) [1] [4]	DL-1 (40 mg/day for 14 days) [1] [5] [4]
Pericardial Effusion [1] [4]	Accumulation of fluid in the pericardial sac; one case of Grade 4 effusion was a DLT [1].	DL2 (60 mg/day for 14 days) [1]	-
Other DLTs [1]	Febrile neutropenia with decreased platelet count; pericarditis.	DL2 and DL-1 [1]	-

Experimental Protocols & Clinical Management

For researchers designing studies or troubleshooting adverse events, the following protocols and monitoring strategies are critical.

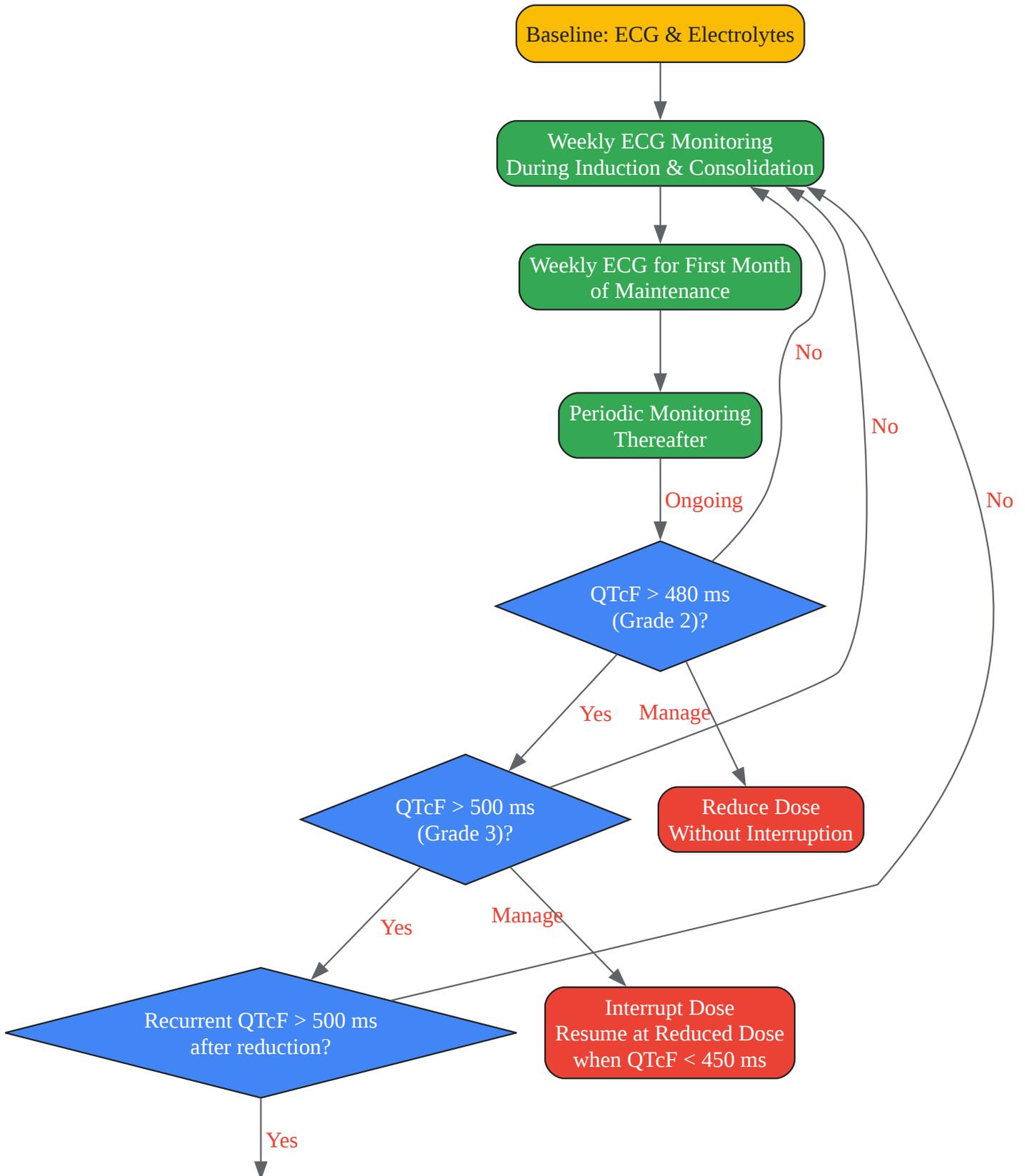
DLT Assessment Protocol

The Phase 1 study defined DLTs during the observation period (from the first quizartinib dose until day 42 of the last induction cycle or the start of consolidation) as events at least possibly related to the study drug [1]:

- **Non-hematologic toxicity:** Any Grade ≥ 3 event [1].
- **Hematologic toxicity:** Failure to recover blood counts by the end of the observation period (specifically, ANC $< 500/\text{mm}^3$ or platelet count $< 20,000/\text{mm}^3$ due to bone marrow aplasia) [1].

Cardiac Monitoring & QT Prolongation Management

Managing QT prolongation is a cornerstone of quizartinib's Risk Evaluation and Mitigation Strategy (REMS) [2]. The following monitoring and dose modification guide is recommended:



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Dosing in Clinical Combination Therapy

The established MTD from the Phase 1 study forms the basis for the recommended dosing in newly diagnosed AML when combined with chemotherapy [2]:

- **Induction:** 35.4 mg (free base) orally once daily, starting on Day 8 (for a 7+3 regimen) and administered for 14 days (Days 8-21) of the cycle [2].
- **Consolidation:** 35.4 mg once daily, starting on Day 6 for 14 days (Days 6-19) of the cycle [2].
- **Maintenance:** Initiated after consolidation upon blood count recovery. The dose is 26.5 mg once daily for the first 14 days of cycle 1, with escalation to 53 mg from day 15 if QTcF is ≤ 450 ms [2].

Key Considerations for Researchers

- **Drug-Drug Interactions:** Quizartinib is metabolized by CYP3A4. Concomitant use of strong CYP3A4 inhibitors requires a dose reduction to minimize the risk of increased quizartinib exposure and subsequent QT prolongation [2] [3].
- **Electrolyte Management:** Correct hypokalemia and hypomagnesemia **before** and during treatment, as these imbalances can exacerbate QT prolongation risk [2].
- **Adverse Event Source:** Pericardial effusion may not be exclusively linked to quizartinib. A broad analysis of the FAERS database identified that pericardial effusion is more commonly reported with **antineoplastic and immunomodulating agents** in general [6].

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